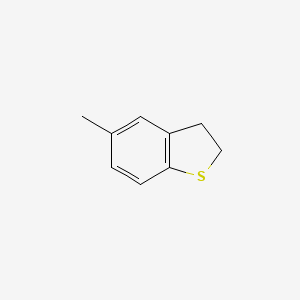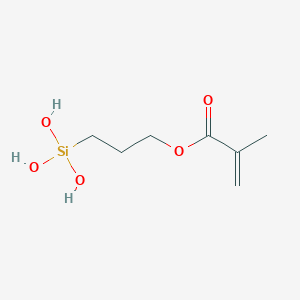
Propiophenone, 2'-(2-(diethylamino)ethoxy)-5'-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.81 g/mol . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of ethanol and hydrochloric acid under reflux conditions . The mixture is then cooled, and the product is crystallized using acetone. The crude product can be further purified by recrystallization from ethanol and acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(ethylamino)propiophenone hydrochloride: Another derivative with an ethylamino group.
Uniqueness
Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
20809-09-0 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-15(18)14-12-13(4)8-9-16(14)19-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H |
InChI Key |
FCGHGGBUEJQLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


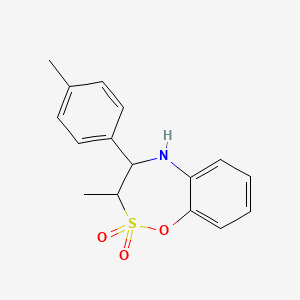
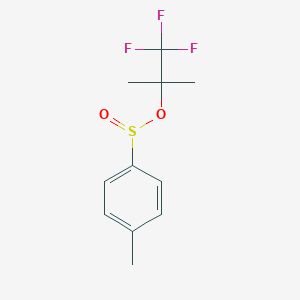
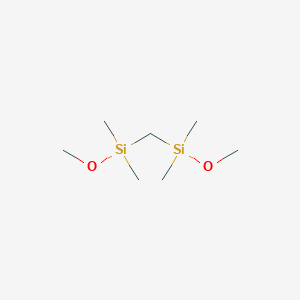
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
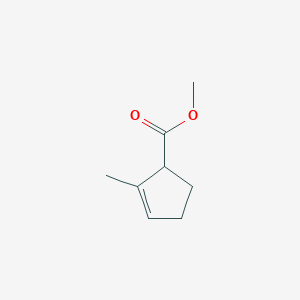
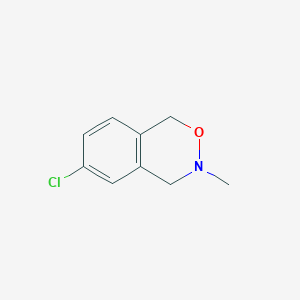
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
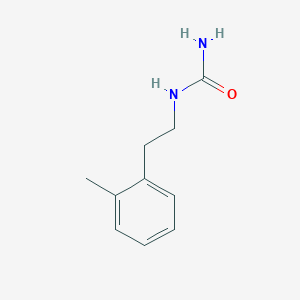
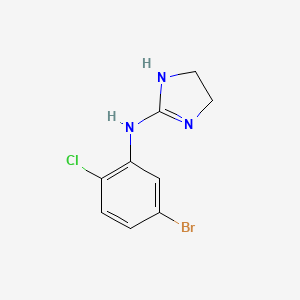
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
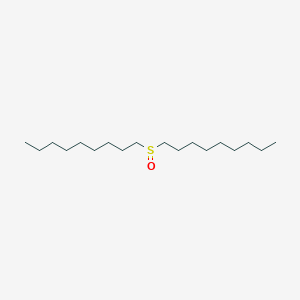
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
